molecular formula C5BrF4N B12839789 2-Bromo-3,4,5,6-tetrafluoropyridine

2-Bromo-3,4,5,6-tetrafluoropyridine

Cat. No.: B12839789
M. Wt: 229.96 g/mol
InChI Key: SAWKNGJQPQWPAP-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with the molecular formula C5BrF4N. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both bromine and fluorine atoms in the pyridine ring significantly influences its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5,6-tetrafluoropyridine typically involves the bromination of 2,3,4,5,6-pentafluoropyridine. One common method includes the reaction of pentafluoropyridine with hydrogen bromide (HBr) in the presence of a suitable solvent such as sulfolane. The reaction is carried out at elevated temperatures, usually around 200°C, for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5,6-tetrafluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is often carried out in the presence of a palladium catalyst and a suitable solvent.

    Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene).

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.

    Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the pyridine ring with the aryl group from the boronic acid or ester.

Scientific Research Applications

2-Bromo-3,4,5,6-tetrafluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluoropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing fluorine atoms. This activation makes the bromine atom more susceptible to nucleophilic attack, facilitating substitution reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the aryl group from the boronic acid or ester .

Properties

IUPAC Name

2-bromo-3,4,5,6-tetrafluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrF4N/c6-4-2(8)1(7)3(9)5(10)11-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWKNGJQPQWPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)Br)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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